Tetrahydrofurfurylsodiumthiosulfate
Description
Tetrahydrofurfurylsodiumthiosulfate (C₅H₉O·NaS₂O₃) is a sodium thiosulfate derivative modified with a tetrahydrofurfuryl group.
Properties
Molecular Formula |
C5H9NaO4S2 |
|---|---|
Molecular Weight |
220.2 g/mol |
IUPAC Name |
sodium;oxido-oxo-(oxolan-2-ylmethoxy)-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H10O4S2.Na/c6-11(7,10)9-4-5-2-1-3-8-5;/h5H,1-4H2,(H,6,7,10);/q;+1/p-1 |
InChI Key |
NRCOBPBOOMYKGU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1)COS(=O)(=S)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofurfurylsodiumthiosulfate can be synthesized through the reaction of tetrahydrofurfuryl bromide with sodium thiosulfate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the large-scale reaction of tetrahydrofurfuryl bromide with sodium thiosulfate. The process includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofurfurylsodiumthiosulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The sodium ion can be substituted with other cations in various reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include sulfonate and sulfide derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
Tetrahydrofurfurylsodiumthiosulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidote for certain types of poisoning.
Mechanism of Action
The mechanism of action of tetrahydrofurfurylsodiumthiosulfate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a sulfur donor, participating in various biochemical reactions. It may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tetrahydrofurfurylsodiumthiosulfate with structurally or functionally related sulfur-containing compounds:
| Property | This compound | Sodium Thiosulfate (STS) | Sodium Sulfate (Na₂SO₄) | Tetrahydrothiophene (C₄H₈S) |
|---|---|---|---|---|
| Molecular Formula | C₅H₉O·NaS₂O₃ | Na₂S₂O₃ | Na₂SO₄ | C₄H₈S |
| Solubility in Water | Moderate (inferred) | Highly soluble (80 g/100 mL, 20°C) | 28 g/100 mL (20°C) | Insoluble (<0.1 g/100 mL) |
| Sulfur Content | ~25% (S₂O₃²⁻) | ~25.5% (S₂O₃²⁻) | ~22.6% (SO₄²⁻) | ~36.4% (sulfide) |
| Primary Applications | Organic synthesis, drug delivery | Antidote (cyanide poisoning), photography | Desiccant, detergent | Solvent, odorant |
| Stability | Likely hygroscopic | Stable in dry conditions; decomposes in acidic media | Stable anhydrous form | Oxidizes to sulfoxide in air |
| Toxicity | Limited data; moderate (inferred) | Low (LD₅₀ >5 g/kg in rats) | Low (irritant at high doses) | Moderate (skin/eye irritant) |
Key Findings:
Functional Groups: Unlike sodium thiosulfate, this compound incorporates a tetrahydrofurfuryl group, which may improve compatibility with non-polar matrices in drug formulations or polymer synthesis .
Redox Activity : Both this compound and STS act as reducing agents, but the former’s organic moiety could modulate reaction kinetics in organic solvents, as seen in THF-mediated syntheses of phosphazenes .
Environmental Impact : STS and this compound require careful handling to prevent sulfur leaching, whereas tetrahydrothiophene’s volatility poses inhalation risks .
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